molecular formula C8H10ClNO2 B15315200 2-Ethylpyridine-3-carboxylicacidhydrochloride

2-Ethylpyridine-3-carboxylicacidhydrochloride

Cat. No.: B15315200
M. Wt: 187.62 g/mol
InChI Key: RSLQNENLIMLTAN-UHFFFAOYSA-N
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Description

2-ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylpyridine-3-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-ethylpyridine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Similar structure but lacks the ethyl group.

    2-methylpyridine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    3-pyridinecarboxylic acid: Lacks the ethyl group and has different chemical properties.

Uniqueness

2-ethylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-ethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-7-6(8(10)11)4-3-5-9-7;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

RSLQNENLIMLTAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)O.Cl

Origin of Product

United States

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